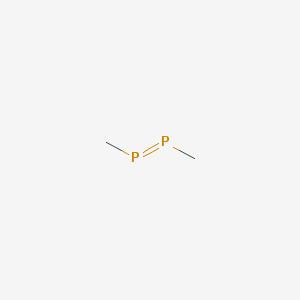

Methyl(methylphosphanylidene)phosphane

Description

Methyl(methylphosphanylidene)phosphane is a phosphorus-containing compound characterized by a methyl-substituted phosphanylidene group bonded to a methylphosphane moiety. For instance, methylenetriphenylphosphorane (a ylide with a methylidene group and three phenyl substituents) is structurally related but differs in substituent bulk and electronic properties . This compound likely exhibits unique reactivity due to its smaller methyl substituents, which reduce steric hindrance compared to aryl-substituted analogs.

Properties

CAS No. |

90550-54-2 |

|---|---|

Molecular Formula |

C2H6P2 |

Molecular Weight |

92.02 g/mol |

IUPAC Name |

methyl(methylphosphanylidene)phosphane |

InChI |

InChI=1S/C2H6P2/c1-3-4-2/h1-2H3 |

InChI Key |

ZYYRJQXHLPNALE-UHFFFAOYSA-N |

Canonical SMILES |

CP=PC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]

Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]

Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]

Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .

Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .

Scientific Research Applications

Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, aiding in the synthesis of various organic compounds

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the production of materials with unique properties, such as luminescent copper complexes and porous organic ligands

Mechanism of Action

The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Methylenetriphenylphosphorane (Triphenylphosphine methylene)

- Structure : Features a methylidene group bonded to a triphenylphosphorane core. The phenyl groups provide steric bulk and electron-withdrawing effects, stabilizing the ylide structure .

- Bonding : The P–C bond length in such ylides is influenced by resonance stabilization between the phosphorus lone pair and the methylidene group.

- Contrast : Methyl(methylphosphanylidene)phosphane, with methyl instead of phenyl groups, likely has shorter P–C bonds due to reduced steric strain and weaker resonance stabilization, leading to higher reactivity .

Trimethylphosphane Oxide (PMe₃O)

- Structure : A P=O bonded species with three methyl substituents.

- Comparison : The P–O bond length in trimethylphosphane oxide (1.476 Å) is shorter than in tert-butyl derivatives (1.492 Å), reflecting steric effects on bond strength. This compound lacks an oxide group but may exhibit similar steric flexibility due to its methyl substituents .

Gold(I)-Phosphane Complexes

- Structure : Linear Au(I) centers coordinated to phosphane ligands (e.g., Ph₃P–Au–Cl).

- Electronic Effects : Electron-donating methyl groups in phosphane ligands can enhance Au–P bond strength, increasing stability in biological environments. This compound, if used as a ligand, might offer tunable hydrophilicity compared to bulkier aryl phosphanes .

Table 1: Key Structural Parameters of Phosphane Derivatives

Oxidation Reactions

- Trimethylphosphane (PMe₃) is oxidized to OPMe₃ with 46–53% yield using molybdenum catalysts. Methyl-substituted phosphanes like this compound may exhibit faster oxidation rates due to lower steric hindrance .

- Catalytic Efficiency : Catalyst 2 (tert-butyl amide-functionalized) achieves 53% OPMe₃ yield, while phenyl-substituted analogs show reduced activity (25%). This suggests that methyl substituents could optimize catalytic performance .

Ylide Reactivity

- Methylenetriphenylphosphorane participates in Wittig reactions, forming alkenes. This compound, with smaller substituents, may enable faster ylide formation but lower thermal stability .

Anticancer Activity

- Gold(I)-Phosphane Complexes : Phosphane ligands with methyl groups (e.g., trialkylphosphanes) show higher cytotoxicity in HeLa cells (IC₅₀ < 5 µM) compared to arylphosphanes. This compound could enhance cellular uptake due to its lipophilic methyl groups .

- Selectivity : Methyl-substituted Au(I) complexes (e.g., P-Au-S derivatives) exhibit selectivity factors (SF) up to 35 against breast cancer cells, reducing systemic toxicity .

Enzyme Inhibition

Stability and Ligand Behavior in Coordination Chemistry

- Steric vs. Electronic Effects : Methyl groups in phosphane ligands (e.g., Me₂PhP) reduce steric bulk compared to Ph₃P, favoring stronger metal–ligand bonds. For example, Rh–P bond lengths in phosphane complexes correlate with ligand electron-donating capacity .

- Thermal Stability : Methyl-substituted ylides (e.g., 3c in ) are thermally unstable and prone to condensation, suggesting that this compound may require stabilization in inert environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.